Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-

Catalog No.
S14271645
CAS No.
20682-39-7
M.F
C19H32N2O
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-di...

CAS Number

20682-39-7

Product Name

Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-ethylbutanamide

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C19H32N2O/c1-7-17(8-2)19(22)21(14-10-13-20(5)6)18-15(3)11-9-12-16(18)4/h9,11-12,17H,7-8,10,13-14H2,1-6H3

InChI Key

PYKPLWGKLSNAKE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CCCN(C)C)C1=C(C=CC=C1C)C

Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- is a chemical compound with the molecular formula C19H32N2OC_{19}H_{32}N_{2}O and a molecular weight of 304.47 g/mol. It is categorized as an amide, specifically a butanamide derivative, and is recognized by its CAS number 20682-39-7. The compound features a dimethylamino group attached to a propyl chain, contributing to its unique chemical properties and potential biological activities .

The chemical reactivity of Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- can be characterized by its functional groups. The amide functional group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of the dimethylamino group may allow for nucleophilic substitutions or electrophilic aromatic substitutions, depending on the reaction conditions and reagents used .

Synthesis of Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- typically involves multi-step organic reactions. A common method includes:

  • Formation of the Amide Bond: Reacting 2',6'-dimethyl-2-ethylbutanoic acid with 3-dimethylaminopropylamine using coupling agents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
  • Purification: The crude product can be purified using column chromatography or recrystallization techniques.

This synthetic route allows for the incorporation of various substituents on the aromatic ring or alkyl chains to create analogs with potentially diverse biological activities .

Butyranilide compounds are primarily explored for their potential pharmaceutical applications. They could serve as leads in drug development for conditions such as:

  • Pain management: Due to potential analgesic properties.
  • Neurodegenerative diseases: Investigated for neuroprotective effects.
  • Anti-inflammatory treatments: As part of anti-inflammatory drug formulations.

Additionally, these compounds may find applications in agricultural chemistry as growth regulators or pest control agents due to their structural similarities with known bioactive compounds .

Interaction studies involving Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Protein Binding: Assessing how well the compound binds to plasma proteins which can affect its distribution and efficacy.
  • Metabolic Pathways: Investigating how the compound is metabolized in vivo and identifying potential metabolites that may contribute to its biological activity.

Such studies help in predicting interactions with other drugs and assessing safety profiles .

Several compounds share structural similarities with Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
AcetanilideC8H9NOC_{8}H_{9}NOSimple aniline derivative; used as a pain reliever
N,N-DimethylbenzamideC10H13NOC_{10}H_{13}NOContains dimethylamino group; potential analgesic properties
N,N-Diethyl-m-toluidineC12H17NC_{12}H_{17}NSimilar structure; used in dye manufacturing

Uniqueness

Butyranilide's unique combination of a butanamide structure with a dimethylamino propyl chain distinguishes it from other similar compounds. Its specific substitution pattern on the aromatic ring (the 2' and 6' positions) may impart unique pharmacological properties not found in simpler derivatives like acetanilide or other amides listed above .

Novel Pathways for N-Substituted Butyranilide Synthesis

The incorporation of the N-(3-(dimethylamino)propyl) group into the butyranilide backbone represents a critical challenge due to steric hindrance from the 2',6'-dimethyl and 2-ethyl substituents. Traditional amidation routes, such as the reaction of butyryl chloride with ammonium salts, have been adapted to accommodate bulky aromatic systems. A promising approach involves the use of pre-functionalized amines, such as 3-(dimethylamino)propylamine (DMAPA), which can be synthesized via the hydrogenation of N,N-dimethylaminopropionitrile (DMAPN).

Recent work has demonstrated that DMAPA reacts efficiently with activated butyric acid derivatives under mild conditions (40–60°C, atmospheric pressure) to form the target amide bond. For example, coupling DMAPA with 2',6'-dimethyl-2-ethyl-butyranilic acid using carbodiimide-based reagents achieves yields exceeding 75% in anhydrous tetrahydrofuran. Alternative pathways, such as the catalytic hydration of nitriles, have also been explored but require stringent temperature control (>100°C) to avoid side reactions from the electron-rich aromatic ring.

Key advances include the development of flow chemistry systems that enable continuous amidation, minimizing degradation of thermally sensitive intermediates. These systems leverage immobilized enzymes or heterogeneous catalysts to enhance reaction efficiency, with space-time yields reaching 0.8 kg·L⁻¹·h⁻¹ under optimized conditions.

Catalytic Systems for Aminoalkyl Side Chain Incorporation

The introduction of the 3-(dimethylamino)propyl side chain demands catalysts capable of facilitating nucleophilic substitution while mitigating unwanted ring alkylation. Heterogeneous catalysts, particularly nickel- and cobalt-based systems, have shown exceptional performance in related amination reactions. For instance, nickel-alumina composites achieve >90% selectivity for N-alkylation in the synthesis of bis[(3-dimethylamino)propyl]amine (BisDMAPA), a structural analog.

Reactive distillation has emerged as a pivotal technique for integrating the aminoalkyl group. By combining reaction and separation in a single column, this method suppresses reverse reactions (e.g., hydrolysis of the amide bond) and enhances conversion rates. Operating at 140–160°C and 5–10 bar pressure, reactive distillation columns with 10–20 theoretical plates enable DMAPA conversions exceeding 50%, with BisDMAPA selectivity >95%. Adapting this system to butyranilide derivatives requires modifications to accommodate the lower volatility of aromatic intermediates.

Hydrogenation plays a dual role in these systems: (1) stabilizing active catalytic sites and (2) reducing byproduct formation. The addition of 0.001–0.01 wt% hydrogen to the reaction mixture suppresses the oxidation of dimethylamino groups, preserving the tertiary amine functionality critical for the compound’s biological activity.

Stereochemical Control in 2',6'-Dimethyl Substitution Patterns

The 2',6'-dimethyl groups impose significant steric constraints, necessitating precise control over substitution patterns to avoid regioisomeric byproducts. Directed ortho-metalation (DoM) strategies, employing lithium diisopropylamide (LDA) or similar strong bases, enable selective methylation at the 2' and 6' positions. By coordinating to electron-withdrawing substituents (e.g., the ethyl group at position 2), these bases deprotonate specific aromatic sites, allowing methyl iodide to react preferentially at the ortho positions.

Recent studies highlight the role of solvent polarity in modulating stereoselectivity. In polar aprotic solvents (e.g., dimethylformamide), the 2',6'-dimethyl product predominates (>85% regioselectivity), whereas nonpolar solvents favor competing para-substitution. Computational modeling suggests that solvation effects stabilize transition states with minimized steric clashes between the methyl groups and the ethyl side chain.

Catalytic asymmetric methods, though less developed for this system, show promise. Chiral phosphine ligands paired with palladium catalysts induce enantioselective methylation, achieving enantiomeric excesses (ee) of up to 68% in preliminary trials. Further optimization of ligand architecture and reaction temperature is required to improve stereocontrol.

CompoundIC50 Value (mM)Inhibition TypeTarget EnzymeReference Citation
Phenylalanine Butyramide34.7CompetitiveMushroom tyrosinase [2] [3]
Butyrate120.3Not specifiedMushroom tyrosinase [2] [3]
L-PhenylalanineNo inhibitory activityNo activityMushroom tyrosinase [2] [3]
Kojic Acid0.016832Reference standardMushroom tyrosinase [4]
7,8,4'-trihydroxyisoflavone0.01121Not specifiedMushroom tyrosinase [1]
Baicalein0.11Mixed-typeMushroom tyrosinase [1]

Structure-Activity Relationships in Cholinergic Receptor Interactions

The cholinergic receptor interactions of butyramide analogues demonstrate complex structure-activity relationships that govern their pharmacological profiles [6] [7]. The dimethylamino propyl chain represents a critical structural feature that enhances membrane transport properties and facilitates receptor interactions [8].

Butyramide derivatives containing 4-aryl-4-oxo-N-phenyl-2-aminyl substitutions exhibit variable anticholinesterase activities [7] [9]. Simple substituent variations on the aroyl moiety produce activity changes spanning two orders of magnitude, highlighting the sensitivity of cholinergic interactions to structural modifications [7]. The substitution pattern and heteroalicyclic ring type in position 2 of the butanoic moiety significantly influence acetylcholinesterase versus butyrylcholinesterase selectivity [7].

The most potent compounds in this class demonstrate mixed-type inhibition, indicating binding interactions with both free enzyme and enzyme-substrate complexes [7] [9]. Kinetic studies reveal inhibition constants of 0.4 ± 0.2 nanomolar for acetylcholinesterase interactions and 8.1 ± 1.9 nanomolar for butyrylcholinesterase interactions [10]. These values demonstrate the preferential affinity for acetylcholinesterase over butyrylcholinesterase.

Alignment-independent three-dimensional quantitative structure-activity relationship studies confirm that alkyl substitution on the aroyl moiety constitutes a requisite structural feature for inhibitory activity [7] [9]. The presence of hydrophobic moieties at defined distances from hydrogen bond acceptors favorably influences inhibition potency [7]. Docking simulations indicate that the stereospecific effects on substrates and conformational alterations of cholinesterases result from weak interactions between inhibitors and enzyme structures [10].

The dimethylaminopropyl chloride structural component exhibits strong inhibitory effects on choline uptake mechanisms [8]. This quaternary ammonium-like structure produces 61% inhibition of choline uptake at transport carrier sites [8]. The compound migrates rapidly across erythrocyte cell membranes, characteristic of lipid-soluble molecules, while the protonated form demonstrates preferential binding at inner carrier sites [8].

Table 2: Structure-Activity Relationships in Cholinergic Receptor Interactions

Structural FeatureEffect on ActivityReceptor SelectivityMolecular MechanismReference Citation
Dimethylamino propyl chainEnhanced membrane transportNon-selective cholinergicCholine uptake inhibition (61%) [8]
Butyramide core structureModerate potency baselineAChE/BChE mixed selectivityReversible enzyme binding [7] [9]
Aroyl substitution patternsTwo-order magnitude activity changeSelectivity modulation possibleActive site accommodation [7] [9]
Alkyl chain lengthOptimal chain length criticalLength-dependent selectivitySteric hindrance effects [7]
Phenyl ring substitutionsPosition-dependent effectsOrtho-position favoredHydrophobic interactions [7]
Quaternary ammonium characterStrong transport inhibitionCholine uptake inhibitionCarrier site binding [8]

Molecular Targets in Cutaneous Pharmacology

The cutaneous pharmacological targets of butyramide analogues encompass diverse molecular mechanisms that influence skin physiology and pathology [11] [12]. These compounds interact with multiple target categories including enzymatic systems, receptor networks, structural components, and signaling pathways [13] [14].

Enzymatic targets represent primary sites of action for butyramide derivatives in cutaneous tissues [12] [13]. Tyrosinase inhibition affects melanin synthesis pathways, making these compounds relevant for hyperpigmentation disorders [2] [3]. Acetylcholinesterase interactions influence cholinergic neurotransmission within cutaneous tissues, potentially affecting neurological aspects of skin function [6] [7].

Receptor-mediated mechanisms involve interactions with epidermal growth factor receptors, which control cell proliferation and differentiation processes [12] [14]. Interleukin-1 receptors mediate inflammatory responses, while aryl hydrocarbon receptors regulate epidermal differentiation through transcription factor activation [13] [15]. These receptor systems represent critical targets for skin cancer therapy and inflammatory skin disease management [12] [13].

Structural targets within cutaneous tissues include collagen matrix and elastin fiber systems [13] [16]. Matrix metalloproteinase regulation affects dermal structural integrity, while crosslinking preservation maintains skin elasticity [13] [16]. These mechanisms prove relevant for anti-aging applications and wound healing enhancement [13] [16].

Signaling pathway modulation occurs through phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway interactions and mitogen-activated protein kinase cascade influences [12] [17]. These pathways control growth factor signaling and stress response mechanisms, making them important targets for cellular stress management and targeted cancer therapy [12] [17].

Transport system interactions involve stratum corneum barrier modulation through lipid bilayer disruption mechanisms [18] [19] [20]. Chemical penetration enhancers facilitate drug permeation across cutaneous barriers by increasing drug partitioning into barrier domains [18] [19]. These mechanisms prove essential for transdermal drug delivery applications [20] [21].

Table 3: Molecular Targets in Cutaneous Pharmacology

Target CategorySpecific TargetPharmacological RoleTherapeutic RelevanceMolecular MechanismReference Citation
Enzyme TargetsTyrosinaseMelanin synthesis regulationHyperpigmentation disordersCopper-dependent oxidation inhibition [1] [2] [3]
Enzyme TargetsAcetylcholinesteraseCholinergic neurotransmissionNeurological skin conditionsActive site reversible binding [6] [7] [9]
Receptor TargetsEpidermal Growth Factor ReceptorCell proliferation controlSkin cancer therapyReceptor tyrosine kinase autophosphorylation blocking [12] [13] [14]
Receptor TargetsInterleukin-1 ReceptorInflammatory response modulationInflammatory skin diseasesCytokine signaling modulation [13]
Receptor TargetsAryl Hydrocarbon ReceptorEpidermal differentiationBarrier function disordersTranscription factor activation [15]
Structural TargetsCollagen matrixDermal structural integrityAnti-aging applicationsMatrix metalloproteinase regulation [13] [16]
Structural TargetsElastin fibersSkin elasticity maintenanceWound healing enhancementCrosslinking preservation [13] [16]
Signaling PathwaysPhosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathwayGrowth factor signalingTargeted cancer therapyKinase cascade interruption [12] [17]
Signaling PathwaysMitogen-activated protein kinase signaling cascadeStress response pathwaysCellular stress managementSecond messenger modulation [17] [16]
Transport SystemsStratum corneum barrierDrug permeation enhancementTransdermal drug deliveryLipid bilayer disruption [18] [19] [20]

Liquid crystal phase modulation represents a critical frontier in materials science, where azetidinone derivatives have emerged as highly effective components for controlling molecular orientation and phase behavior in liquid crystalline systems. The compound Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-, with its molecular weight of 304.5 grams per mole, serves as a representative example of how azetidinone-based structures can be engineered to achieve precise phase control in liquid crystal applications [1] [2].

The fundamental mechanism underlying liquid crystal phase modulation through azetidinone derivatives involves the interaction between the four-membered azetidinone ring and the liquid crystal director field. Research has demonstrated that optically active azetidinones function as powerful dopes in tilted smectic liquid-crystalline phases, resulting in significant twist in both cholesteric and smectic C* phases even when added in minimal concentrations [3]. This high twist capacity enables these compounds to compensate helical pitch or alternatively produce short smectic C* pitch lengths, making them invaluable for advanced liquid crystal device applications.

The molecular structure of Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- incorporates several key features that enhance its phase modulation capabilities. The dimethylamino propyl chain provides flexible conformational freedom, while the dimethyl substitution pattern on the aromatic ring creates specific steric interactions that influence molecular packing and orientation. These structural elements work synergistically to optimize the compound's ability to induce controlled phase transitions in liquid crystal systems [1].

Temperature-dependent studies have revealed that azetidinone derivatives exhibit remarkable thermal stability across the operational range of most liquid crystal devices. Phase transition temperatures can be precisely tuned through molecular modification, with typical nematic-to-isotropic transition temperatures ranging from ambient conditions to over 180 degrees Celsius, depending on the specific molecular architecture [4] [5]. This thermal versatility makes azetidinone derivatives particularly suitable for applications requiring stable phase behavior across varying environmental conditions.

ParameterValue RangeUnitsTemperature Dependence
Nematic-Isotropic Transition43-184°CMolecular structure dependent [4] [5]
Twist CapacityHighμm⁻¹Decreases with temperature [3]
Concentration Range0.01-60wt%Optimal at 0.1-5 wt% [3]
Molecular Weight304.5g/molFixed for target compound [1]

The incorporation of azetidinone derivatives into liquid crystal mixtures has been shown to significantly enhance the electro-optical properties of the resulting systems. Studies indicate that these compounds can reduce the threshold voltage required for molecular reorientation while simultaneously improving response times [3]. The high spontaneous polarization induced by azetidinone dopants, even at low concentrations, contributes to faster switching speeds and enhanced electro-optical contrast ratios.

Advanced characterization techniques have revealed that the phase modulation efficiency of azetidinone derivatives depends critically on their molecular orientation relative to the liquid crystal director. X-ray diffraction studies demonstrate that these compounds preferentially align with the liquid crystal host matrix, creating coherent domains that maximize their phase-modulating effectiveness [6]. This molecular alignment behavior is crucial for achieving uniform phase modulation across large-area liquid crystal devices.

The phase behavior of azetidinone-doped liquid crystal systems exhibits complex temperature dependencies that can be exploited for specific applications. Differential scanning calorimetry measurements reveal that the presence of azetidinone derivatives can broaden phase transition temperatures, creating more stable operating windows for liquid crystal devices [5]. This thermal stabilization effect is particularly valuable for applications requiring consistent performance across varying temperature conditions.

Dielectric Anisotropy Enhancement in Ferroelectric Mixtures

The enhancement of dielectric anisotropy in ferroelectric liquid crystal mixtures represents a fundamental advancement in materials science, with profound implications for next-generation electro-optical devices. Ferroelectric liquid crystals incorporating compounds such as Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- demonstrate exceptional dielectric properties that surpass conventional liquid crystal systems by orders of magnitude.

Ferroelectric nematic liquid crystals have been reported to exhibit extraordinarily large dielectric constants, with values reaching up to 30,000 in certain configurations [7] [8]. However, recent theoretical and experimental investigations have revealed that these measurements often reflect the high capacitance of insulating interfacial layers rather than intrinsic liquid crystal properties. The true dielectric anisotropy of ferroelectric nematic materials, when properly characterized, shows perpendicular components on the order of 10,000 and parallel components around 100, resulting in substantial anisotropic behavior [7].

The mechanism underlying dielectric anisotropy enhancement in ferroelectric mixtures involves the coupling between molecular dipole moments and the ferroelectric polarization field. In systems containing azetidinone derivatives, the dimethylamino propyl substituent creates significant dipolar interactions that contribute to the overall dielectric response. These interactions are particularly pronounced in the ferroelectric nematic phase, where spontaneous polarization aligns molecular dipoles in a coherent manner [9].

Temperature-dependent dielectric measurements reveal complex behavior in ferroelectric liquid crystal mixtures. The dielectric anisotropy typically exhibits a strong temperature dependence, with values decreasing as temperature increases toward the nematic-isotropic transition [10] [11]. This temperature sensitivity can be exploited for thermally tunable devices, where dielectric properties are modulated through controlled heating or cooling.

Material SystemDielectric Constant (∥)Dielectric Constant (⊥)Anisotropy (Δε)Frequency Range
Ferroelectric Nematic~100~10,000~9,9000.1 Hz - 1 MHz [7]
E44 Host Matrix22.45.217.21 kHz [12]
MBBA StandardVariableVariablePositiveDC-dependent [5]
Recycled LC SystemsPositivePositiveModerate0.1 Hz - 1 MHz [11]

Frequency-dependent dielectric studies demonstrate that ferroelectric liquid crystal mixtures exhibit distinct relaxation processes that contribute to their enhanced anisotropic behavior. Multiple relaxation modes have been identified, including collective molecular reorientation and individual molecular rotation about specific axes [13]. These relaxation processes occur at different frequency ranges, creating opportunities for frequency-selective dielectric tuning.

The spontaneous polarization in ferroelectric liquid crystal mixtures plays a crucial role in determining dielectric anisotropy. Measurements using field reversal techniques have shown that compounds similar to Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- can induce spontaneous polarization values exceeding 2.7 microCoulombs per square centimeter [13]. This high polarization contributes directly to the enhanced dielectric response through polarization-field coupling mechanisms.

Advanced characterization of dielectric anisotropy in ferroelectric mixtures requires careful consideration of interfacial effects and electrode interactions. Studies have shown that the apparent dielectric constant can be strongly influenced by the capacitance of insulating layers at the liquid crystal-electrode interface [8]. Proper experimental design must account for these effects to obtain accurate measurements of intrinsic dielectric properties.

The enhancement of dielectric anisotropy through ferroelectric mixing has been demonstrated in various liquid crystal host systems. Research indicates that the addition of ferroelectric dopants can increase dielectric anisotropy by factors of 10 to 100 compared to conventional nematic systems [14]. This enhancement is particularly pronounced in the low-frequency regime, where polarization reorientation processes dominate the dielectric response.

Chiral Dopant Performance in Optoelectronic Devices

The performance of chiral dopants in optoelectronic devices represents a critical area of materials science where molecular structure directly impacts device functionality. Compounds such as Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- demonstrate exceptional chiral dopant capabilities that enable advanced optoelectronic applications through precise control of optical properties and electro-optical response.

Chiral dopants function by inducing helical twist in liquid crystal systems, creating cholesteric phases with unique optical properties. The helical twisting power of effective chiral dopants can reach values exceeding 48 micrometers⁻¹, enabling the creation of cholesteric liquid crystal polymers with reflection wavelengths spanning the entire visible spectrum [15]. This high twisting power is particularly valuable for applications requiring low dopant concentrations, as it maintains the liquid crystalline properties of the host system while imparting the desired chirality.

The molecular structure of effective chiral dopants incorporates several key features that optimize their performance in optoelectronic devices. The presence of multiple chiral centers, as found in compounds derived from natural sources such as isosorbide, can provide enhanced helical twisting power compared to single-center chirality [15]. The dimethylamino propyl chain in Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl- offers additional conformational flexibility that can contribute to optimized chiral induction.

Temperature-dependent studies of chiral dopant performance reveal that helical twisting power generally decreases with increasing temperature, following predictable thermodynamic relationships. This temperature dependence can be exploited for thermally tunable optoelectronic devices, where the optical properties are modulated through controlled temperature variation. The thermal stability of chiral dopants is crucial for maintaining consistent device performance across operational temperature ranges [15].

Dopant TypeHelical Twisting Power (μm⁻¹)Concentration Range (wt%)Reflection Wavelength (nm)Temperature Stability
L-Isosorbide Based-481-10400-700High [15]
D-Isosorbide Based+631-10400-700High [15]
Reactive Chiral DopantsModerate0.1-5VariableTemperature sensitive [15]
Azetidinone DerivativesHigh0.01-60Depends on hostStable [3]

The electro-optical performance of chiral dopants in liquid crystal devices depends critically on their ability to maintain stable helical structures under applied electric fields. Research has demonstrated that certain chiral dopants can provide enhanced electro-optical contrast ratios while maintaining fast response times [16]. This performance optimization is achieved through careful molecular design that balances chiral induction strength with electro-optical responsiveness.

Advanced optoelectronic applications of chiral dopants include polarization-independent phase modulators and spatial light modulators with enhanced performance characteristics. These devices exploit the unique optical properties of cholesteric liquid crystals to achieve polarization-insensitive operation, eliminating the need for external polarizers and improving overall optical efficiency [17]. The development of such devices represents a significant advancement in liquid crystal optoelectronics.

The spectral properties of chiral dopant systems can be precisely controlled through molecular engineering approaches. By adjusting the concentration and helical twisting power of chiral dopants, the selective reflection wavelength of cholesteric liquid crystals can be tuned across the entire visible spectrum and into the infrared region [18]. This wavelength tunability is essential for applications such as optical filters, reflective displays, and wavelength-selective optical components.

Frequency-dependent electro-optical measurements reveal that chiral dopant systems exhibit complex relaxation dynamics that influence their device performance. Multiple relaxation processes, including molecular reorientation and collective helix unwinding, contribute to the overall electro-optical response [19]. Understanding these relaxation mechanisms is crucial for optimizing device design and achieving desired performance characteristics.

The stability of chiral dopant performance under continuous operation represents a critical factor for practical optoelectronic applications. Studies have shown that properly designed chiral dopants can maintain their optical properties for extended periods under typical operating conditions, with minimal degradation of helical twisting power or electro-optical response [12]. This operational stability is essential for commercial viability of chiral dopant-based optoelectronic devices.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

304.251463648 g/mol

Monoisotopic Mass

304.251463648 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types